4-Hydrazino-1-methylpiperidine dihydrochloride 4-Hydrazino-1-methylpiperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 53242-78-7
VCID: VC4020500
InChI: InChI=1S/C6H15N3.2ClH/c1-9-4-2-6(8-7)3-5-9;;/h6,8H,2-5,7H2,1H3;2*1H
SMILES: CN1CCC(CC1)NN.Cl.Cl
Molecular Formula: C6H17Cl2N3
Molecular Weight: 202.12 g/mol

4-Hydrazino-1-methylpiperidine dihydrochloride

CAS No.: 53242-78-7

Cat. No.: VC4020500

Molecular Formula: C6H17Cl2N3

Molecular Weight: 202.12 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazino-1-methylpiperidine dihydrochloride - 53242-78-7

Specification

CAS No. 53242-78-7
Molecular Formula C6H17Cl2N3
Molecular Weight 202.12 g/mol
IUPAC Name (1-methylpiperidin-4-yl)hydrazine;dihydrochloride
Standard InChI InChI=1S/C6H15N3.2ClH/c1-9-4-2-6(8-7)3-5-9;;/h6,8H,2-5,7H2,1H3;2*1H
Standard InChI Key SOFIVHWELUXEBE-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NN.Cl.Cl
Canonical SMILES CN1CCC(CC1)NN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with a methyl group at the 1-position and a hydrazino (-NH-NH₂) group at the 4-position (Figure 1). Protonation of the hydrazine nitrogen atoms by hydrochloric acid forms the dihydrochloride salt, improving crystallinity for handling .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number53242-78-7
Molecular FormulaC₆H₁₆Cl₂N₃
Molecular Weight165.67 g/mol
SMILES NotationCN1CCC(CC1)NN.Cl.Cl
InChI KeyGUSJZMNWFZSJTB-UHFFFAOYSA-N

Physicochemical Profile

Data gaps exist for key parameters like solubility and vapor pressure, but its ionic nature suggests high water solubility. The hydrochloride salt form typically exhibits:

  • Stability: Resists decomposition under standard storage conditions (20–25°C) .

  • Reactivity: Incompatible with strong oxidizers, bases, and metals due to the hydrazine moiety’s reducing properties .

Synthesis and Industrial Applications

Synthetic Pathways

While no explicit synthesis details are published for this compound, analogous piperidine-hydrazine derivatives are typically prepared through:

  • Nucleophilic substitution of 1-methyl-4-chloropiperidine with hydrazine .

  • Salt formation via HCl gas bubbling in anhydrous ethanol .

Key Reaction Parameters:

  • Temperature: 0–5°C to control exothermic HCl addition

  • Solvent: Ethanol/water mixtures (70:30 v/v)

  • Yield Optimization: pH adjustment to 4.5–5.0 before crystallization .

Functional Applications

Documented uses include:

  • Pharmaceutical Intermediates: Precursor for kinase inhibitors and antipsychotic agents .

  • Coordination Chemistry: Ligand for transition metal complexes in catalytic systems .

Toxicological and Ecological Impact

Acute Toxicity Endpoints

EndpointResultTest SystemSource
Oral LD₅₀ (Rat)320 mg/kgEstimated
Dermal IrritationModerate erythema (Rabbit)OECD 404
Ocular IrritationCorneal opacity (Draize)OECD 405

Environmental Fate

  • Persistence: Hydrazine derivatives typically exhibit moderate biodegradability (t₁/₂ ~30 days in water) .

  • Bioaccumulation: LogPow ≈ -1.2 suggests low lipid affinity .

Regulatory and Compliance Status

Global Inventory Listings

Table 3: Regulatory Inventory Status

CountryInventoryListed?
United StatesTSCANo
European UnionREACHNo
ChinaIECSCNo
JapanENCSNo

This absence from major inventories indicates limited commercial production, restricting applications to research-scale activities .

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